molecular formula C15H15BrO3 B2893790 2-(2-(3-Bromophenyl)-2-oxoethyl)-5-methylcyclohexane-1,3-dione CAS No. 1024188-94-0

2-(2-(3-Bromophenyl)-2-oxoethyl)-5-methylcyclohexane-1,3-dione

Cat. No.: B2893790
CAS No.: 1024188-94-0
M. Wt: 323.186
InChI Key: DQLKSUSSPFTTQV-UHFFFAOYSA-N
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Description

2-(2-(3-Bromophenyl)-2-oxoethyl)-5-methylcyclohexane-1,3-dione ( 1024188-94-0) is a synthetic small molecule with the molecular formula C15H15BrO3 and a molecular weight of 323.18 g/mol. This cyclohexane-1,3-dione derivative is of significant interest in medicinal chemistry and oncology research, particularly in the development of novel anticancer therapeutics. Scientific investigations have highlighted the potential of the cyclohexane-1,3-dione scaffold as a core structure for designing inhibitors of tyrosine kinases, which are key targets in cancer therapy . Research indicates that derivatives of cyclohexane-1,3-dione exhibit inhibitory activity against non-small-cell lung cancer (NSCLC) cell lines, such as H460 and A549, by targeting receptors like the c-Met tyrosine kinase . The overexpression of c-Met is linked to the proliferation of various human cancers, making it a promising pathway for therapeutic intervention. The structure-activity relationship (SAR) of these compounds is a critical area of study, as modifications to the core scaffold, such as the 3-bromophenyl substitution in this compound, can significantly influence biological potency, selectivity, and pharmacokinetic properties . This product is intended for research purposes such as in vitro bioactivity screening, quantitative structure-activity relationship (QSAR) modeling, and molecular docking studies to explore its mechanism of action and affinity for protein targets . It is For Research Use Only. Not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[2-(3-bromophenyl)-2-oxoethyl]-5-methylcyclohexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO3/c1-9-5-14(18)12(15(19)6-9)8-13(17)10-3-2-4-11(16)7-10/h2-4,7,9,12H,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQLKSUSSPFTTQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C(C(=O)C1)CC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Physicochemical Properties

The 4-bromo-5-phenyl analog (CAS: 1022235-54-6) has a molecular weight of 385.2, XLogP3 of 3.4, and topological polar surface area (TPSA) of 51.2 Ų . The target compound likely shares similar properties due to its analogous structure.

Commercial and Industrial Relevance

The 4-bromo-5-phenyl analog is commercially available (25 mg: €344; 100 mg: €531), indicating demand for such derivatives in research . No pricing data exist for the target compound, but its synthesis would likely follow similar protocols to 5c/5d .

Research Implications and Gaps

  • Structural Optimization : The 3-bromo substitution in the target compound warrants exploration for enhanced selectivity in antimicrobial or anticancer applications.
  • ADMET Studies : SwissADME predictions for analogs (e.g., XLogP3 = 3.4 ) suggest moderate metabolic stability, but in vivo toxicity data are needed.
  • Synthetic Scalability : High yields (78–84%) for 5c/5d support scalable routes for the target compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-(3-Bromophenyl)-2-oxoethyl)-5-methylcyclohexane-1,3-dione, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves alkylation of 5-methylcyclohexane-1,3-dione with a brominated aromatic ketone precursor. For example, analogous compounds like (3-Bromo-5-(2,2,2-trifluoroethoxy)phenyl)methanol are synthesized via base-mediated coupling followed by reduction . Key variables include solvent choice (e.g., dichloromethane), temperature (room temperature vs. reflux), and stoichiometry of reagents. Yields can vary significantly (30–70%) depending on purification methods such as column chromatography or recrystallization .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming purity?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation, as demonstrated for related brominated cyclohexane-dione derivatives . Complementary techniques include:

  • NMR : 1H^1H and 13C^{13}C NMR to verify substituent positions and stereochemistry.
  • HPLC-MS : For purity assessment and detection of byproducts (e.g., residual brominated intermediates) .
  • FT-IR : To confirm carbonyl (C=O, ~1700 cm1 ^{-1}) and aromatic C-Br (~600 cm1 ^{-1}) stretches .

Q. What preliminary biological activities have been reported for this compound or its analogs?

  • Methodological Answer : While direct data on the compound is limited, structurally similar brominated diones exhibit antimicrobial and anticancer activity. For example, 2-(((2,4-Difluorophenyl)amino)methylene)cyclohexane-1,3-dione shows IC50_{50} values <10 µM in cancer cell lines via apoptosis induction . Assays should include MTT viability tests, flow cytometry for apoptosis, and microbial inhibition studies (e.g., against S. aureus or E. coli) with dose-response curves .

Advanced Research Questions

Q. How does the 3-bromophenyl substituent influence electronic properties and reactivity compared to other halogenated analogs?

  • Methodological Answer : Computational studies (DFT) reveal that bromine’s electron-withdrawing effect lowers the HOMO-LUMO gap, enhancing electrophilic reactivity. Comparative kinetic studies with chloro- or fluoro-substituted analogs show slower reaction rates in nucleophilic substitutions due to bromine’s larger atomic radius . UV-Vis spectroscopy can track electronic transitions, while Hammett plots quantify substituent effects on reaction mechanisms .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., variable IC50_{50} values across studies)?

  • Methodological Answer : Discrepancies often arise from assay conditions:

  • Cell line variability : Use standardized cell lines (e.g., NCI-60 panel) and normalize to reference drugs.
  • Solubility : Pre-dissolve in DMSO (<0.1% final concentration) to avoid precipitation .
  • Metabolic interference : Include controls with cytochrome P450 inhibitors to assess off-target effects .

Q. How can computational modeling guide the design of derivatives with improved pharmacological profiles?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) identifies binding interactions with targets like topoisomerase II or microbial enzymes. QSAR models optimize substituents for logP (target ~2–3) and polar surface area (<140 Å2^2) to enhance bioavailability . MD simulations predict metabolic stability by tracking interactions with CYP3A4 .

Experimental Design Considerations

Q. What in vitro assays are recommended for mechanistic studies of cytotoxicity?

  • Methodological Answer : A tiered approach is advised:

Primary screening : MTT assay across multiple cell lines.

Mechanistic follow-up : ROS detection (DCFH-DA probe), mitochondrial membrane potential (JC-1 staining), and caspase-3/7 activation assays .

Target identification : RNA-seq or proteomics to pinpoint pathways (e.g., MAPK/ERK) .

Q. How should environmental stability and degradation products be analyzed for this compound?

  • Methodological Answer : Use accelerated stability studies (ICH guidelines):

  • Forced degradation : Expose to heat (40–60°C), UV light, and acidic/alkaline conditions.
  • Analytical monitoring : LC-MS/MS to identify degradation products (e.g., debrominated or oxidized species) .
  • Ecotoxicology : Daphnia magna or algae growth inhibition tests to assess environmental impact .

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